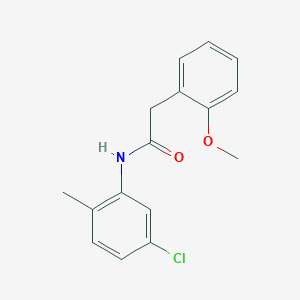

N-(5-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide is a chemical compound involved in various synthetic processes and characterized by distinct molecular, chemical, and physical properties.

Synthesis Analysis

The synthesis of similar compounds often involves acetylation, esterification, and ester interchange steps, as seen in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide (Zhong-cheng & Shu Wan-yin, 2002). This process typically includes the use of reagents like N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol.

Molecular Structure Analysis

Compounds similar to N-(5-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide exhibit complex molecular structures. For example, the molecular structure of N-(2-hydroxyphenyl)acetamide derivatives has been elucidated using NMR and FTIR spectra, revealing their equilibrium between different cyclic forms (Lazareva et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving similar acetamide compounds can lead to the formation of heterocyclic compounds and silaheterocyclic benzoxazasiloles (Nikonov et al., 2017). These reactions are often characterized by specific catalysts and conditions, leading to various products with different properties.

Physical Properties Analysis

The physical properties of such compounds are determined by their molecular structure. For instance, crystal and molecular structures of related compounds, like N-(5-chloro-2-hydroxy-phenyl)-acetamide, show classical hydrogen bonding and other interactions contributing to their solid-state architecture (Chi et al., 2018).

Wissenschaftliche Forschungsanwendungen

Comparative Metabolism and Environmental Fate

Metabolic Pathways : Research by Coleman et al. (2000) highlights the complex metabolic activation pathways of chloroacetamide herbicides, including acetochlor and metolachlor, in both human and rat liver microsomes. This study elucidates the carcinogenic potential through metabolic activation, leading to DNA-reactive products, and identifies key enzymes involved in the metabolism, such as CYP3A4 and CYP2B6 (Coleman, Linderman, Hodgson, & Rose, 2000).

Soil and Water Interactions : The study by Banks and Robinson (1986) explores how wheat straw and irrigation affect the soil reception and activity of acetochlor, alachlor, and metolachlor, providing insights into the environmental fate and efficacy of these herbicides. Their findings suggest the influence of agricultural practices on the environmental behavior of chloroacetamide herbicides (Banks & Robinson, 1986).

Environmental Impact and Degradation

Photodegradation in Water : Kochany and Maguire (1994) investigated the photochemical stability of metolachlor in water, providing valuable information on the environmental degradation processes that such compounds undergo when exposed to sunlight. This research is crucial for understanding the persistence and breakdown of chloroacetamide herbicides in aquatic ecosystems (Kochany & Maguire, 1994).

Microbial Degradation : The study by Wang et al. (2015) on the cytochrome P450 system's involvement in the N-deethoxymethylation of acetochlor by Rhodococcus sp. illustrates the microbial pathways for the biodegradation of chloroacetamide herbicides. This highlights the potential for bioremediation strategies to mitigate environmental contamination (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).

Eigenschaften

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-11-7-8-13(17)10-14(11)18-16(19)9-12-5-3-4-6-15(12)20-2/h3-8,10H,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFXEONJZKJJBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-methyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5521569.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B5521584.png)

![N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5521591.png)

![methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate](/img/structure/B5521594.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5521595.png)

![8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521601.png)

![ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5521608.png)

![7-fluoro-N,3-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5521617.png)

![1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5521633.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5521647.png)

![3-[({[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5521660.png)

![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521665.png)

![ethyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5521669.png)